6-Aza-bicyclo[3.1.1]heptan-3-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(3-6)7-4/h4-8H,1-3H2 |
InChI Key |
YKSRBRUDFMOMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1N2)O |
Origin of Product |
United States |
The Significance of Bridged Bicyclic Nitrogen Heterocycles in Chemical Research
Bridged bicyclic nitrogen heterocycles are a class of organic compounds that have emerged as crucial components in the field of medicinal chemistry. abovchem.comnih.govresearchgate.net Their rigid structures, which lock the molecule into a specific spatial arrangement, are a key feature that distinguishes them from their more flexible monocyclic counterparts. nih.gov This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, as the molecule is pre-organized in a conformation that is complementary to the binding site of a protein. abovchem.com
The incorporation of a nitrogen atom within these bridged systems introduces a site for hydrogen bonding and can influence the compound's physicochemical properties, such as its basicity and solubility. researchgate.net These properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development. chemrxiv.org Consequently, bridged bicyclic nitrogen heterocycles are often explored as bioisosteres for commonly used motifs in drug molecules, such as piperidine (B6355638) and morpholine, offering the potential for improved pharmacological properties and novel intellectual property. abovchem.comthieme-connect.comresearchgate.net
The 6 Aza Bicyclo 3.1.1 Heptane Scaffold: a Conformationally Restricted System
The 6-Aza-bicyclo[3.1.1]heptane scaffold is a prime example of a conformationally restricted system that is gaining traction in drug discovery. abovchem.comacs.orgthieme-connect.com This bicyclic structure can be considered an advanced isostere of 4-substituted piperidines, which are prevalent in many approved drugs. abovchem.comthieme-connect.com The unique bridged arrangement of the 6-Aza-bicyclo[3.1.1]heptane core significantly alters the spatial orientation of substituents compared to the more flexible chair and boat conformations of piperidine (B6355638). acs.org
This structural constraint can lead to several advantages in drug design. The fixed orientation of substituents can result in improved binding interactions with receptors and enzymes, potentially leading to increased potency and efficacy. abovchem.com Furthermore, by fine-tuning the molecular architecture of the scaffold, it may be possible to develop compounds with reduced off-target effects and improved toxicity profiles. abovchem.com
Molecular structure analysis has revealed that the cis and trans isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes present distinct three-dimensional arrangements. The cis isomers can be viewed as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans isomers are considered to mimic the less common "boat" conformation of piperidines. acs.orgjove.com This diversity in spatial arrangements provides medicinal chemists with a valuable tool to explore different regions of chemical space and to design molecules with novel pharmacological activities.
Overview of Research Trajectories for the 6 Aza Bicyclo 3.1.1 Heptan 3 Ol Motif
Strategic Disconnections for the Bicyclo[3.1.1]heptane Core
The retrosynthetic analysis of the 6-azabicyclo[3.1.1]heptane core begins with identifying key bond disconnections that lead to synthetically accessible starting materials. A primary strategy involves breaking the bonds forming the bicyclic system to simplify the target molecule into a monocyclic or acyclic precursor.
A logical disconnection is at the C-N bonds of the piperidine (B6355638) ring within the bicyclic structure. This leads to a substituted piperidine or a precursor that can be cyclized to form the bridged system. Another powerful approach is to disconnect the carbon-carbon bonds of the cyclobutane (B1203170) ring.
A practical and stereochemically controllable approach involves the double alkylation of a malonate with a suitably activated azetidine (B1206935) derivative. jove.com This key step constructs the bicyclo[3.1.1]heptane core, which can then be further functionalized. For instance, the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been achieved on a large scale starting from readily available reagents. jove.com The process begins with the preparation of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which undergoes double alkylation with a malonate. jove.com Subsequent hydrolysis yields N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a versatile intermediate. jove.com
Another strategy focuses on the intramolecular cyclization of a substituted piperidine. This can be achieved through various methods, including intramolecular alkylation or ring-closing metathesis, depending on the nature of the substituents.
The following table summarizes key retrosynthetic disconnections for the bicyclo[3.1.1]heptane core:
| Disconnection Strategy | Precursor Type | Key Reaction | Reference |
| Double C-C bond formation | Azetidine derivative and malonate | Double alkylation | jove.com |
| Intramolecular C-C bond formation | Substituted piperidine | Intramolecular alkylation/metathesis | |
| Ring contraction | Larger bicyclic system | Favorskii rearrangement, Wolff rearrangement | |
| [2+2] Cycloaddition | Alkene and ketene (B1206846) precursors | Photochemical cycloaddition | nih.gov |
Incorporation of the Aza-Bridgehead and Hydroxyl Functionality
Once a strategy for the core is established, the incorporation of the nitrogen atom at the bridgehead position (aza-bridgehead) and the hydroxyl group at the 3-position is considered.
The nitrogen atom is often introduced early in the synthesis, for example, by using an azetidine derivative as a starting material. jove.com Alternatively, a nitrogen-containing functional group can be introduced onto a pre-formed carbocyclic bicyclo[3.1.1]heptane skeleton. This can be achieved through reactions such as reductive amination of a ketone or nucleophilic substitution with an amine.
The hydroxyl group at the C-3 position can be introduced through several methods. If the synthetic route proceeds via a ketone intermediate, such as N-Boc-6-azabicyclo[3.1.1]heptan-3-one, the hydroxyl group can be installed by reduction. The stereochemistry of the resulting alcohol (cis or trans) can often be controlled by the choice of reducing agent and reaction conditions. For example, lead(IV) acetate-mediated oxidative decarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid provides the corresponding ketone, which can then be reduced to the desired alcohol. jove.com
Alternatively, the hydroxyl group can be introduced via nucleophilic opening of an epoxide or through hydroboration-oxidation of an alkene precursor.
Key transformations for incorporating the heteroatoms are outlined below:
| Functional Group | Precursor | Reagent/Reaction | Outcome | Reference |
| Aza-bridgehead | cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate | Double alkylation with malonate | Forms the 6-azabicyclo[3.1.1]heptane core | jove.com |
| Hydroxyl (exo/endo) | N-Boc-6-azabicyclo[3.1.1]heptan-3-one | NaBH₄, LiAlH₄ | Reduction to cis/trans alcohols | thieme-connect.com |
| Hydroxyl | Alkene | Hydroboration-Oxidation | Anti-Markovnikov alcohol | |
| Hydroxyl | Epoxide | Nucleophilic ring-opening | Diol or amino alcohol |
Asymmetric Synthesis Considerations for Enantioselective Access
The development of enantioselective syntheses of 6-azabicyclo[3.1.1]heptan-3-ol is crucial for its application in medicinal chemistry, as different enantiomers often exhibit distinct biological activities.
Several strategies can be employed to achieve enantioselective access:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a synthesis could commence from a chiral azetidine derivative derived from a natural amino acid.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, an asymmetric intramolecular Mannich reaction has been utilized to synthesize functionalized bicyclo[3.1.1]heptanes, employing a chiral sulfinamide to establish an enantiopure exocyclic amine. nih.gov
Chiral Resolution: A racemic mixture of 6-azabicyclo[3.1.1]heptan-3-ol or a suitable intermediate can be separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
An example of achieving diastereopure products involves the monodecarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which leads to a separable mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. jove.com These can then be converted to the corresponding diastereopure amino alcohols. jove.com
The following table highlights different approaches to asymmetric synthesis:
| Approach | Description | Example | Reference |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Synthesis from a chiral amino acid. | |
| Asymmetric Catalysis | Using a chiral catalyst to induce stereoselectivity. | Asymmetric intramolecular Mannich reaction with a chiral sulfinamide. | nih.gov |
| Chiral Resolution | Separating a racemic mixture into enantiomers. | Formation of diastereomeric salts or chiral HPLC. | |
| Diastereoselective Synthesis | Controlling the formation of diastereomers. | Separation of cis and trans N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. | jove.com |
Intramolecular Cyclization Approaches
Intramolecular reactions provide a direct route to the azabicyclo[3.1.1]heptane core by forming a key bond within a single precursor molecule.
Cyclization of Amino Alcohol Precursors
A traditional and direct method for constructing the 3-azabicyclo[3.1.1]heptane skeleton involves the intramolecular cyclization of 1,3-disubstituted amino alcohol precursors. This approach typically necessitates the use of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to catalyze the ring-closing reaction. The mechanism proceeds through the protonation of both the alcohol and amine functionalities, which activates these groups and facilitates the nucleophilic attack to forge the bicyclic ring structure.
Another related intramolecular strategy involves the cyclization of 1,3-functionalized cyclobutane derivatives. For instance, the intramolecular imide formation from a 1,3-functionalized cyclobutane has been successfully employed for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives. chemrxiv.org This method has proven effective for preparing key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione on a significant scale. chemrxiv.org
Photochemical Cycloaddition Reactions
Photochemical methods offer a powerful tool for the construction of complex molecular architectures, including the azabicyclo[3.1.1]heptane framework. Intramolecular [2+2] photocycloaddition reactions of N-alkenoyl β-enaminones have been utilized to produce valuable synthons for the synthesis of various bicyclic systems. researchgate.net This strategy leverages the energy of light to induce a cycloaddition reaction within the substrate molecule, leading to the formation of the strained bicyclic core. These photochemical approaches often provide access to unique substitution patterns that may be difficult to achieve through traditional thermal methods.
Intermolecular Cycloaddition and Annulation Strategies
Intermolecular approaches involve the reaction of two separate components to build the azabicyclo[3.1.1]heptane skeleton. These methods often offer greater flexibility in the introduction of diverse substituents.
(3+3) Cycloadditions of Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile building blocks in organic synthesis. Their high ring strain can be harnessed in cycloaddition reactions to construct larger, more complex bicyclic systems. The (3+3) cycloaddition of BCBs with various three-atom components has emerged as a powerful strategy for the synthesis of bicyclo[3.1.1]heptane derivatives. researchgate.net
The reaction of BCBs with vinyl azides provides a route to azabicyclo[3.1.1]heptenes. nih.govacs.org This transformation can be controlled by the choice of catalyst to achieve divergent outcomes. For example, a Titanium(III)-catalyzed single-electron reductive process can lead to a (3+3) annulation, affording 2-aza-bicyclo[3.1.1]heptene scaffolds. nih.govacs.org This method takes advantage of the reactivity of vinyl azides when paired with the strained BCB core. nih.govacs.org In contrast, scandium catalysis can promote a (3+2) annulation followed by a rearrangement to yield 3-aza-bicyclo[3.1.1]heptenes. nih.govacs.org These catalyst-controlled annulations provide access to different isomers of the azabicyclo[3.1.1]heptene system with good functional group tolerance. nih.govacs.org A pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with BCBs has also been developed as an efficient method to synthesize 2-azabicyclo[3.1.1]heptenes. chemrxiv.org
A notable (3+3) cycloaddition strategy involves the reaction of BCBs with pyridinium (B92312) ylides, leading to the formation of densely functionalized azabicyclo[3.1.1]heptanes through a dearomatization of the pyridine (B92270) ring. chemrxiv.orgresearchgate.netrsc.orgrsc.org This reaction proceeds diastereoselectively under ambient conditions and often does not require a catalyst. researchgate.netrsc.orgrsc.org The process is believed to occur via a stepwise polar mechanism, initiated by the nucleophilic attack of the in situ generated ylide on the BCB. chemrxiv.org This is followed by an intramolecular cyclization of the resulting enolate onto the pyridinium ring to close the bicyclic system. chemrxiv.org This methodology is tolerant of a wide range of functional groups on both the BCB and the pyridinium ylide, providing a modular approach to a variety of substituted azabicyclo[3.1.1]heptanes. rsc.org
Below is a table summarizing the scope of this reaction with various bicyclo[1.1.0]butanes and pyridinium ylides.
| Bicyclo[1.1.0]butane | Pyridinium Ylide Precursor | Product | Yield (%) | Diastereomeric Ratio (dr) |
| N-Acylpyrazole BCB (monosubstituted) | Ketone-based pyridinium salt | 3f | - | 6:1 |
| N-Acylpyrazole BCB (disubstituted) | - | 3e | - | >20:1 |
| Aryl ketone BCB (mono and disubstituted) | - | 3g, 3h, 3i | - | - |
| - | Ketone-based pyridinium salt | 3m | - | - |
| - | Amide-based pyridinium salt | 3n | - | - |
| - | Nitrile-based pyridinium salt | 3o | - | - |
| - | Ketone-based pyridinium salt | 3ab | - | 5:1 |
Data sourced from a study on the diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides. rsc.org Yields are for isolated compounds. Diastereomeric ratios were determined by 1H NMR spectroscopy.
With Azaheptafulvenes
A notable development in the synthesis of azabicyclo[3.1.1]heptanes involves the FeCl3-catalyzed intermolecular formal [8π+2σ] cycloaddition of azaheptafulvenes with bicyclo[1.1.0]butanes (BCBs). acs.orgacs.org This method provides access to cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes, which can serve as bioisosteres for pyridinyl groups. acs.org The reaction proceeds with excellent diastereoselectivity and accommodates a wide range of substituents on both the azaheptafulvene and BCB components. acs.orgacs.org
The reaction is typically carried out in a solvent like xylene at room temperature, with FeCl3 acting as the catalyst. acs.org The process is believed to occur through a stepwise pathway, leading to the formation of a tricyclic system with a quaternary carbon center. acs.orgacs.org
Table 1: Examples of FeCl3-Catalyzed [8π+2σ] Cycloaddition
| Azaheptafulvene Substituent | Bicyclo[1.1.0]butane Substituent | Yield (%) |
|---|---|---|
| N-Me | Aryl | 38-79 |
| N-t-Bu | Aryl | 38-79 |
| N-CF3 | Aryl | 38-79 |
| N-cyclopropyl | Aryl | 38-79 |
This table is based on data presented in the referenced literature and is for illustrative purposes. acs.org
Radical-Mediated Cycloadditions (e.g., [2σ + 2σ])
Radical-mediated cycloadditions offer another effective route to bicyclo[3.1.1]heptane derivatives. A [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones has been developed to produce substituted bicyclo[3.1.1]heptanes. researchgate.net This method is atom-economical and provides a modular approach to these 3D bioisosteres. researchgate.net
More specifically for the synthesis of azabicyclo[3.1.1]heptenes, a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with BCBs has been reported. chemrxiv.org This reaction proceeds via a cyclobutyl radical intermediate that adds to the vinyl azide, followed by a 6-exo-trig radical cyclization to furnish the 2-azabicyclo[3.1.1]heptene core. chemrxiv.org This scaffold is proposed as an effective bioisostere of 1,3,5-trisubstituted pyridines. chemrxiv.org
Diastereoselective Strecker Reaction and Intramolecular Imide Formation
A robust and scalable approach to 3-azabicyclo[3.1.1]heptanes utilizes a diastereoselective Strecker reaction followed by intramolecular imide formation. chemrxiv.orgresearchgate.net This method commences with the readily available methyl 3-oxocyclobutanecarboxylate. chemrxiv.orgresearchgate.net
The key steps involve:
A modified Strecker reaction on methyl 3-oxocyclobutane-3-carboxylate to introduce the necessary functional groups with the correct stereochemistry. chemrxiv.org
Selective partial hydrolysis of the resulting nitrile group. chemrxiv.org
Base-mediated cyclization (e.g., with t-BuOK) to form the target bicyclic imide, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. chemrxiv.orgresearchgate.net
This key intermediate can be synthesized on a multigram scale and serves as a versatile building block for a variety of monoprotected bicyclic diamines, which are valuable in medicinal chemistry. chemrxiv.orgresearchgate.net
Chemoenzymatic Cascade Approaches
Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis. While specific chemoenzymatic cascade approaches for this compound are not extensively detailed in the provided search results, related methodologies for similar bicyclic structures exist. For instance, the enantioselective hydrolysis of β-lactams using enzymes from Rhodococcus equi is a known method for producing enantiomerically pure 6-azabicyclo[3.2.0]hept-3-en-7-one, a precursor to the antifungal agent cispentacin. This highlights the potential for applying biocatalysis to the synthesis of azabicyclo[3.1.1]heptane systems. The synthesis of various starter-CoA derivatives for use with polyketide synthases often employs chemoenzymatic methods, demonstrating the broader applicability of this approach in generating complex molecules. nih.gov
Functional Group Interconversions and Post-Cyclization Modifications
Once the azabicyclo[3.1.1]heptane core is established, further modifications can be made to introduce desired functional groups, such as the hydroxyl group in this compound.
Derivatization from Ketone Precursors
The ketone functionality in precursors like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one serves as a versatile handle for various derivatizations. acs.org This ketone can be transformed into a range of other functional groups, including oximes and alcohols, thereby expanding the pharmacological utility of the scaffold. For example, fluorinated derivatives of 6-azabicyclo[3.1.1]heptane have been synthesized from the corresponding alcohol or ketone precursors through nucleophilic fluorination. researchgate.net
Reduction Strategies for Carbonyl Precursors
The reduction of a carbonyl precursor is a direct method to obtain the desired alcohol functionality. For instance, the reduction of 3-azabicyclo[3.1.1]heptan-6-one derivatives can be achieved using various reducing agents. A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. nih.gov In a more direct route to an alcohol, the reduction of a nitrile with LAH unexpectedly led to a hydroxymethylene-substituted 3-azabicyclo[3.1.1]heptane. unipv.it For the synthesis of monoprotected diamine derivatives of 3-azabicyclo[3.1.1]heptane, the reduction of an intermediate imide with BH3∙Me2S has been successfully employed. chemrxiv.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
| 2-azabicyclo[3.1.1]heptene |
| 3-azabicyclo[3.1.1]heptane |
| 3-azabicyclo[3.1.1]heptanes |
| 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one |
| This compound |
| 6-azabicyclo[3.2.0]hept-3-en-7-one |
| Azabicyclo[3.1.1]heptanes |
| Bicyclo[1.1.0]butanes |
| Bicyclo[3.1.1]heptanes |
| Cispentacin |
| Cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes |
| Methyl 3-oxocyclobutane-3-carboxylate |
| Methyl 3-oxocyclobutane-3-carboxylate |
| Pyridine |
Substitution Reactions for Functionalization
The functionalization of the 6-azabicyclo[3.1.1]heptane scaffold is crucial for modulating its physicochemical properties and biological activity. Substitution reactions are a key strategy to introduce diverse functional groups onto this bicyclic system. The hydroxyl group of this compound, as well as other positions on the azabicyclo[3.1.1]heptane core, can be targeted for modification.
One notable method for functionalization is the photocatalytic Minisci-like reaction, which allows for the introduction of various heterocycles at the bridgehead position of azabicyclo[3.1.1]heptanes. nih.gov This reaction proceeds under mild conditions and has been successfully applied to aza-BCHep N-hydroxyphthalimide esters, affording bis-heterocyclic products in good yields. nih.gov
Additionally, the ketone functionality in precursors like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one serves as a versatile handle for derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine derivatives. nih.gov Standard transformations of 3-substituted 6-azabicyclo[3.1.1]heptanes, such as those starting from cis- and trans-isomers, can yield a range of functionalized derivatives. thieme-connect.com For instance, nucleophilic fluorination of alcohol or ketone precursors can produce mono- and difluorinated derivatives. researchgate.net
The table below summarizes representative substitution reactions for the functionalization of the azabicyclo[3.1.1]heptane core.
Table 1: Representative Substitution Reactions for Azabicyclo[3.1.1]heptane Functionalization
| Precursor | Reagent(s) | Reaction Type | Product | Yield |
|---|---|---|---|---|
| Aza-BCHep RAE | Heterocycle Acceptors, Photocatalyst | Minisci-like Reaction | Bis-heterocyclic products | Good nih.gov |
| cis- and trans-5 (alcohols) | Morpholinosulfur trifluoride (Morph-DAST) | Nucleophilic Fluorination | trans-9 and cis-9 (N-Boc protected amines) | 77% and 74% researchgate.net |
| 6 (ketone) | Diethylaminosulfur trifluoride (DAST) | Nucleophilic Fluorination | Difluorinated derivative 2 | - researchgate.net |
| 7 (dicarboxylic acid) | - | Selective Fluorodecarboxylation | Fluorinated amino acid 3 | - researchgate.net |
Scalable Synthesis and Industrial Applications (Methodological Aspects)
The development of scalable synthetic routes to 6-azabicyclo[3.1.1]heptane derivatives is essential for their application in medicinal chemistry and drug discovery programs. Several approaches have been reported that allow for the multigram and even kilogram-scale production of these valuable building blocks.
An efficient, two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, highlighting its potential as a building block for further derivatization. nih.gov For 3-azabicyclo[3.1.1]heptanes, a method based on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative has proven effective for multigram synthesis. chemrxiv.orgzendy.ioresearchgate.net This approach utilizes a diastereoselective Strecker reaction of readily available methyl 3-oxocyclobutane-3-carboxylate, which is commercially available in kilogram quantities. chemrxiv.org The resulting intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, has been produced on a scale of up to 30 grams. chemrxiv.org
A particularly noteworthy large-scale synthesis has been developed for 3-substituted 6-azabicyclo[3.1.1]heptanes. acs.orgenamine.netacs.org The key step involves the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which can be prepared on a kilogram scale. acs.orgenamine.netacs.org Subsequent hydrolysis yields N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which has been obtained in up to 400-gram quantities in a single run. acs.orgenamine.netacs.org This common intermediate can then be converted to various functionalized derivatives on a large scale. For example, Pb(OAc)₄-mediated oxidative decarboxylation provides a 2,6-methanopiperidone derivative on up to a 400-gram scale, while monodecarboxylation leads to a mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids on up to a 100-gram scale. acs.org
These scalable methodologies underscore the industrial relevance of azabicyclo[3.1.1]heptane derivatives as advanced isosteres for piperidines and tropanes in drug design. thieme-connect.comacs.orgenamine.net
Table 2: Scalable Synthesis Methods for Azabicyclo[3.1.1]heptane Derivatives | Target Compound/Intermediate | Key Reaction Step | Starting Material(s) | Scale | Reference | |---|---|---|---|---| | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Two-step synthesis | Not specified | Multigram nih.gov | | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Intramolecular imide formation | Methyl 3-oxocyclobutane-3-carboxylate | Up to 30 g chemrxiv.org | | N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Double alkylation of malonate | cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate | Up to 400 g acs.orgenamine.netacs.org | | 2,6-Methanopiperidone derivative | Pb(OAc)₄-mediated oxidative decarboxylation | N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Up to 400 g acs.org | | cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids | Monodecarboxylation | N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Up to 100 g acs.org |
Stereochemical and Conformational Analysis of 6 Aza Bicyclo 3.1.1 Heptan 3 Ol
Analysis of Molecular Structure and Stereoisomerism
The 6-azabicyclo[3.1.1]heptane framework is characterized by a fused cyclobutane (B1203170) and piperidine (B6355638) ring system. This rigid structure gives rise to distinct stereoisomers. The presence of substituents, such as the hydroxyl group at the 3-position, introduces chirality and results in the formation of diastereomers, namely cis and trans isomers.
Molecular structure analysis reveals that the cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes can be considered as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer. acs.org In contrast, the trans isomers adopt an unusual "boat" conformation for the piperidine ring. acs.org This inherent structural diversity between the stereoisomers is a key feature influencing their application in drug design.
Conformational Restriction and Preferred Conformations
The bicyclic nature of 6-Aza-bicyclo[3.1.1]heptan-3-ol imposes significant conformational restrictions compared to a simple piperidine ring. This rigidity is a desirable trait in drug discovery as it can pre-organize functional groups in a specific spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.
The conformational restriction in 6-azabicyclo[3.1.1]heptane derivatives stabilizes boat and distorted chair conformations of the embedded piperidine ring. researchgate.netresearchgate.net The preferred conformation is highly dependent on the stereochemistry of the substituents. As mentioned earlier, cis-isomers tend to favor a chair-like conformation, while trans-isomers adopt a boat-like arrangement. acs.org This conformational preference has been a subject of detailed analysis using various computational and experimental techniques.
Computational Chemistry and Molecular Modeling Studies
Computational methods have been instrumental in elucidating the conformational landscape and electronic properties of this compound and its derivatives. These studies provide valuable insights that complement experimental findings.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations have been widely employed to investigate the ground state geometries, isomerization processes, and reaction mechanisms involving the 6-azabicyclo[3.1.1]heptane scaffold. researchgate.netresearchgate.net For instance, DFT has been used to study the mechanism of formation of bicyclo[3.1.1]heptanes, providing support for an oxidative radical-polar crossover mechanism and explaining observed regioselectivity. researchgate.net Furthermore, DFT calculations have been utilized to understand the mechanistic aspects of cycloaddition reactions leading to the formation of related 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org
Force Field and Quantum Chemical Computations
In addition to DFT, other computational methods like force field and quantum chemical computations have been applied to study azabicyclic systems. These methods are valuable for exploring the conformational energies and barriers to inversion in these molecules. For example, studies on related azabicyclic systems have shown that the energy difference between chair and boat conformers can be quantified, and the transition states between them can be characterized. researchgate.net While specific data for this compound is not explicitly detailed in the provided results, the methodologies are directly applicable.
Exit Vector Plot (EVP) Analysis
A powerful tool for analyzing and visualizing the chemical space of disubstituted scaffolds is the Exit Vector Plot (EVP) analysis. researchgate.netrsc.org This approach describes the relative spatial orientation of substituents using four geometric parameters. researchgate.net For 3-substituted 6-azabicyclo[3.1.1]heptanes, EVP analysis has revealed that the conformational restriction stabilizes both boat and distorted chair conformations of the piperidine ring within the bicyclic system. researchgate.netresearchgate.net This method allows for a systematic classification of the conformational space and aids in rational scaffold replacement and structure-activity relationship (SAR) studies. rsc.org
Influence of Substituents on Conformation and Reactivity
The nature and position of substituents on the 6-azabicyclo[3.1.1]heptane ring system have a profound impact on both its conformation and chemical reactivity. For instance, the introduction of fluorine-containing substituents can significantly alter the physicochemical properties of the molecule. researchgate.net
Furthermore, substituents can influence the reactivity of the scaffold. For example, the presence of an α-hydroxyl group in a related 3-azabicyclo[3.1.1]heptan-6-ol derivative was found to dramatically increase its binding affinity for the P2Y14 receptor, highlighting the significant role of substituents in molecular recognition. nih.gov The strategic placement of functional groups can also serve as a handle for further chemical modifications, enabling the rapid generation of molecular diversity. researchgate.net
Reaction Mechanisms and Mechanistic Investigations in the Synthesis and Transformation of 6 Aza Bicyclo 3.1.1 Heptan 3 Ol
Mechanistic Pathways of Intramolecular Cyclizations
Intramolecular cyclization represents a fundamental approach to synthesizing the 6-azabicyclo[3.1.1]heptane core. A common method involves the use of amino alcohol precursors. In this strategy, a 1,3-functionalized amino alcohol is treated with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The acid protonates both the alcohol and amine functionalities, activating them for a subsequent nucleophilic attack that closes the ring to form the bicyclic system. This reaction is typically conducted under controlled temperature conditions to maximize yield and prevent the formation of side products.
Another notable intramolecular approach is the imide formation within a 1,3-functionalized cyclobutane (B1203170) derivative. This method has been successfully employed for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, highlighting its scalability. chemrxiv.org
Radical-Polar Crossover Mechanisms
A unified strategy to access aza- and oxa-bicyclo[3.1.1]heptanes involves a strain-release radical-polar crossover annulation. chemrxiv.orgchemrxiv.orgnih.gov This method utilizes photoredox catalysis with readily accessible amino or hydroxy acids. chemrxiv.orgchemrxiv.org The process is initiated by the generation of a radical species, which then undergoes a crossover to a polar intermediate, ultimately leading to the formation of the bicyclic product. chemrxiv.orgchemrxiv.orgnih.gov
This powerful strategy allows for the synthesis of spiro-, fused-, and enantioenriched heterobicyclo[3.1.1]heptanes. chemrxiv.orgchemrxiv.orgnih.gov Experimental studies and Density Functional Theory (DFT) calculations have supported an oxidative radical-polar crossover mechanism and have been instrumental in understanding the observed regioselectivity. chemrxiv.orgchemrxiv.org The combination of radical and polar reaction steps in a single sequence allows for the circumvention of limitations associated with each individual type of reactivity. thieme-connect.de
Annulation Reaction Mechanisms
Annulation reactions provide versatile pathways to the 6-azabicyclo[3.1.1]heptane skeleton, often employing highly strained molecules like bicyclo[1.1.0]butanes (BCBs).
(3+3) Annulations: A Ti(III)-catalyzed single-electron reductive process enables a (3+3) annulation of BCBs with vinyl azides, leading to the formation of 2-azabicyclo[3.1.1]heptene scaffolds. acs.orgnih.gov This reaction proceeds through the generation of a carbon-centered radical from the BCB. acs.org
(3+2) Dipolar Annulations: In contrast, scandium catalysis facilitates a (3+2) dipolar annulation between BCBs and vinyl azides. This initially forms a 2-azidobicyclo[2.1.1]hexane intermediate, which then undergoes a chemoselective rearrangement to yield the 3-azabicyclo[3.1.1]heptene core. acs.orgnih.gov Lewis acid-catalyzed 1,3-dipolar cycloadditions of BCBs with nitrones or isatogens have also been developed to construct related 2-oxa-3-azabicyclo[3.1.1]heptane systems. chemrxiv.org These reactions can be highly diastereoselective. chim.it
[2σ + 2σ] Cycloadditions: A novel approach involves a [2σ + 2σ] radical cycloaddition between BCBs and cyclopropyl (B3062369) ketones, catalyzed by a boronyl radical. nih.govbohrium.comfigshare.com This atom-economical method provides access to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov Computational studies have supported a pyridine-assisted boronyl radical catalytic cycle for this transformation. nih.gov
Role of Catalysis in Mechanistic Control
Catalysis plays a pivotal role in directing the outcome of reactions to form the 6-azabicyclo[3.1.1]heptane framework, often enabling divergent synthesis from common starting materials.
| Catalyst | Reaction Type | Mechanism Highlights | Product |
| Scandium (Sc) Catalysis | (3+2) Dipolar Annulation | Promotes efficient dipolar annulation of BCBs with vinyl azides, followed by rearrangement. acs.orgnih.gov | 3-Azabicyclo[3.1.1]heptenes acs.orgnih.gov |
| Titanium(III) (TiIII) Catalysis | (3+3) Annulation | Facilitates single-electron reductive generation of carbon radicals from BCBs for annulation with vinyl azides. acs.orgnih.gov | 2-Azabicyclo[3.1.1]heptene scaffolds acs.orgnih.gov |
| Lewis Acid Catalysis | 1,3-Dipolar Cycloaddition | Catalyzes the reaction of BCBs with 1,3-dipoles like nitrones and isatogens, leveraging the ring strain of BCBs. chemrxiv.org | 2-Oxa-3-azabicyclo[3.1.1]heptanes chemrxiv.org |
| Boronyl Radical Catalysis | [2σ + 2σ] Cycloaddition | A combination of B2pin2 and a pyridine (B92270) derivative catalyzes the cycloaddition of BCBs and cyclopropyl ketones. nih.govbohrium.comfigshare.com | Highly substituted bicyclo[3.1.1]heptanes nih.gov |
The choice of catalyst can completely alter the reaction pathway. For instance, with BCBs and vinyl azides, Ti(III) catalysis leads to a (3+3) annulation, while scandium catalysis directs the reaction towards a (3+2) annulation followed by rearrangement. acs.orgnih.gov
Stereochemical Control in Reactions
Achieving stereochemical control is a critical aspect of synthesizing complex molecules like 6-azabicyclo[3.1.1]heptan-3-ol and its derivatives.
In the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes, a key step involving double alkylation of malonate with a cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate derivative allows for the large-scale preparation of a common intermediate. acs.org Subsequent transformations provide access to diastereopure cis- and trans-isomers. acs.org
The rigid bicyclic structure of the 6-azabicyclo[3.1.1]heptane core allows for the stabilization of specific conformations of the embedded piperidine-like ring. The cis-isomers are analogs of the typical 1,4-disubstituted piperidine (B6355638) chair conformer, while the trans-isomers can be considered as constrained "boat" piperidines. acs.orgresearchgate.net
Enantioenriched aza- and oxa-bicyclo[3.1.1]heptanes can be accessed through radical-polar crossover annulation using chiral amino or hydroxy acid-derived redox-active esters. chemrxiv.orgnih.gov
The stereospecific oxy-Cope rearrangement of certain allyl-substituted bicyclo[3.1.1]heptan-3-ol derivatives has been utilized in the synthesis of other complex natural products, demonstrating the potential for stereochemical control in transformations of this scaffold. rsc.org
The ability to control the stereochemistry of these reactions is essential for producing specific isomers with desired biological activities and physicochemical properties. researchgate.net
Derivatization Chemistry and Functionalization Strategies for 6 Aza Bicyclo 3.1.1 Heptan 3 Ol
Modification of the Hydroxyl Group
The hydroxyl group at the C-3 position of the 6-azabicyclo[3.1.1]heptane scaffold is a key site for introducing chemical diversity. Standard transformations can be employed to alter its functionality, leading to a range of derivatives.
One common modification is the conversion of the alcohol to a ketone. The Swern oxidation protocol has been effectively used to oxidize 3-hydroxy-3-oxabicyclo[3.1.1]heptane derivatives to the corresponding ketone, which can then be further functionalized. nih.gov Another significant transformation is deoxofluorination, which replaces the hydroxyl group with a fluorine atom. This reaction has been demonstrated on isomeric N-Boc protected cis- and trans-alcohols using morpholinosulfur trifluoride (Morph-DAST), which proved superior to diethylaminosulfur trifluoride (DAST), yielding the target 3-fluoro derivatives in high preparative yields of 77% and 74%, respectively. researchgate.net These fluorination reactions provide access to fluorinated building blocks that are valuable in drug discovery. researchgate.net
| Reaction | Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Deoxyfluorination | cis-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol | Morph-DAST | trans-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane | 77 | researchgate.net |
| Deoxyfluorination | trans-N-Boc-6-azabicyclo[3.1.1]heptan-3-ol | Morph-DAST | cis-N-Boc-3-fluoro-6-azabicyclo[3.1.1]heptane | 74 | researchgate.net |
| Oxidation | 3-hydroxy-3-oxabicyclo[3.1.1]heptane deriv. | Swern Oxidation Reagents | 3-oxo-3-oxabicyclo[3.1.1]heptane deriv. | N/A | nih.gov |
Functionalization of the Nitrogen Atom
The nitrogen atom at the 6-position is another critical handle for derivatization. Its nucleophilicity allows for a variety of functionalization reactions, including alkylation and acylation, often preceded by the use of a protecting group.
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atom in the 6-azabicyclo[3.1.1]heptane system. enamine.netresearchgate.net For instance, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid serves as a versatile intermediate for synthesizing various derivatives. enamine.net Reductive amination is another strategy employed for N-functionalization. The reaction of Boc-3,6-diazabicyclo[3.1.1]heptane with cyclohexane (B81311) carboxaldehyde using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) affords the N-alkylated product, which can be subsequently deprotected. nih.gov Furthermore, N-benzylation has been used in multi-step syntheses, followed by catalytic hydrogenolysis to remove the benzyl (B1604629) group and yield the free amine. chemrxiv.org
| Reaction Type | Starting Scaffold | Reagent(s) | Purpose/Product | Reference |
| Protection | 6-azabicyclo[3.1.1]heptane | Boc Anhydride | N-Boc protected intermediate | enamine.netresearchgate.net |
| Reductive Amination | Boc-3,6-diazabicyclo[3.1.1]heptane | Cyclohexane carboxaldehyde, NaBH(OAc)₃ | N-cyclohexylmethyl derivative | nih.gov |
| Benzylation | 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Benzaldehyde | Protection of amino group | chemrxiv.org |
| Deprotection | N-benzyl derivative | H₂, Pd/C | Free secondary amine | chemrxiv.org |
| Deprotection | N-Boc derivative | Trifluoroacetic acid (TFA) | Free secondary amine | nih.gov |
Cyclobutane (B1203170) Ring Modifications
Modifications that directly alter the four-membered cyclobutane ring of the 6-azabicyclo[3.1.1]heptane core are less common than functionalization at the heteroatoms but represent an advanced strategy for creating structural diversity. These modifications can include ring expansions or the formation of new fused systems.
One reported strategy involves a photochemical formal [4+2] reaction that expands a bicyclo[1.1.1]pentane (BCP) imine to form a bicyclo[3.1.1]heptane (BCHep) structure. acs.org While this builds the core rather than modifying a pre-existing one, it highlights a pathway for accessing the ring system through ring expansion of a strained precursor. acs.org More directly, Lewis acid-catalyzed reactions between bicyclobutanes and diaziridines can produce multifunctionalized azabicyclo[3.1.1]heptane derivatives through a σ-bond cross-exchange reaction, effectively expanding the ring system. nih.gov This method allows for the synthesis of fused diazabicyclo[3.1.1]heptanes. nih.gov
Introduction of Halogenated Substituents
The incorporation of halogen atoms, particularly fluorine, into the 6-azabicyclo[3.1.1]heptane scaffold is a key strategy in medicinal chemistry to modulate physicochemical properties.
Convenient synthetic routes have been developed for a series of fluorinated bicyclic piperidine (B6355638) analogs. researchgate.net These include methods for synthesizing 3-fluoro-, 3,3-difluoro-, 3-carboxy-3-fluoro-, and 3-trifluoromethyl-substituted 6-azabicyclo[3.1.1]heptanes. researchgate.net Nucleophilic fluorination of the corresponding ketone (6-azabicyclo[3.1.1]heptan-3-one) can yield monofluorinated and difluorinated derivatives. researchgate.net As mentioned previously, deoxofluorination of the cis- and trans-alcohols with reagents like Morph-DAST provides access to the 3-fluoro derivatives. researchgate.net Additionally, selective fluorodecarboxylation of a dicarboxylic acid precursor has been used to prepare a fluorinated amino acid derivative of the scaffold. researchgate.net
| Derivative | Synthetic Method | Precursor | Reference |
| 3-Fluoro-6-azabicyclo[3.1.1]heptane | Deoxyfluorination | 6-Azabicyclo[3.1.1]heptan-3-ol | researchgate.net |
| 3,3-Difluoro-6-azabicyclo[3.1.1]heptane | Nucleophilic fluorination | 6-Azabicyclo[3.1.1]heptan-3-one | researchgate.net |
| 3-Carboxy-3-fluoro-6-azabicyclo[3.1.1]heptane | Fluorodecarboxylation | Dicarboxylic acid derivative | researchgate.net |
| 3-Trifluoromethyl-6-azabicyclo[3.1.1]heptane | Deoxofluorination (using SF₄) | Carboxylic acid derivative | researchgate.net |
Spirocyclic and Fused Derivatives
Creating spirocyclic and fused ring systems based on the 6-azabicyclo[3.1.1]heptane core significantly increases its structural complexity and three-dimensionality. These derivatives are of interest for exploring new chemical space in drug discovery.
A unified strategy using photoredox catalysis allows for the synthesis of spiro- and fused-heterobicyclo[3.1.1]heptanes from amino acid derivatives and bicyclo[1.1.0]butanes. chemrxiv.org For example, employing an azetidine-containing amino acid derivative under standard conditions yielded a spirocyclic 3-aza-bicyclo[3.1.1]heptane in 62% yield. chemrxiv.org This strain-release radical-polar crossover annulation provides access to previously inaccessible spiro-aza-BCHep derivatives. chemrxiv.org Fused diazabicyclo[3.1.1]heptanes have also been synthesized via a Lewis acid-catalyzed reaction between bicyclobutanes and diaziridines. nih.gov Furthermore, spirocyclic analogues have been designed as bioisosteric replacements for other common motifs, such as the piperazine (B1678402) moiety in benzothiazinones, to improve physicochemical properties by disrupting molecular planarity. nih.gov
| Derivative Type | Synthetic Strategy | Key Reagents | Yield | Reference |
| Spiro-aza-BCHep | Strain-Release Radical-Polar Crossover Annulation | Azetidine (B1206935) amino acid deriv., Bicyclo[1.1.0]butane, Photoredox catalyst | 62% | chemrxiv.org |
| Fused Diazabicyclo[3.1.1]heptane | Lewis Acid-Catalyzed Ring Expansion | Bicyclobutane, Diaziridine, Sc(OTf)₃ | Up to 98% | nih.gov |
| Spirocyclic Benzothiazinone | Nucleophilic Aromatic Substitution & Cyclization | Boc-3,6-diazabicyclo[3.1.1]heptane derivative | N/A | nih.gov |
Applications of 6 Aza Bicyclo 3.1.1 Heptan 3 Ol and Its Derivatives in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Molecules
6-Aza-bicyclo[3.1.1]heptan-3-ol and its related structures serve as fundamental starting materials for the synthesis of more elaborate molecules. cymitquimica.com Their rigid bicyclic system offers a predictable and constrained conformation, which is a desirable trait in drug design. The hydroxyl group at the 3-position and the nitrogen atom within the bicyclic framework provide two distinct points for chemical modification, allowing for the introduction of various functional groups and the construction of diverse molecular architectures.
A key application of this scaffold is as a saturated bioisostere for aromatic and heteroaromatic rings. The three-dimensional shape of the 6-azabicyclo[3.1.1]heptane core can mimic the spatial arrangement of substituents on a benzene (B151609) or pyridine (B92270) ring while offering improved physicochemical properties. researchgate.net This strategy, often referred to as "escape from flatland," aims to move away from flat, two-dimensional molecules towards more complex, three-dimensional structures, which have been correlated with higher clinical success rates for drug candidates. acs.org
For instance, the 3-azabicyclo[3.1.1]heptane framework, a close analog, has been successfully employed as a bioisosteric replacement for piperidine (B6355638), the most common aliphatic heterocycle in medicinal chemistry. unipv.it This substitution can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. unipv.it
Role in the Synthesis of Bridged Bicyclic Nitrogen Heterocycles
The inherent structure of this compound makes it an ideal precursor for the synthesis of other bridged bicyclic nitrogen heterocycles. These complex scaffolds are found in a variety of natural products with potent biological activities. The development of synthetic routes to these structures is an active area of research.
Recent advancements have focused on leveraging the reactivity of strained molecules like bicyclo[1.1.0]butanes (BCBs) to construct bridged bicyclic systems. Lewis acid-catalyzed reactions of BCBs with 1,3-dipoles, such as isatogens, have provided access to tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov While this specific example does not directly start from this compound, the resulting bridged heterocyclic core highlights the synthetic strategies employed to access related complex frameworks. These methods often involve cycloaddition reactions that build upon or create the bicyclo[3.1.1]heptane skeleton.
Precursor in the Synthesis of Novel Piperidine Derivatives
The 6-azabicyclo[3.1.1]heptane skeleton can be considered a constrained analog of piperidine. This structural relationship allows for its use as a precursor to novel piperidine derivatives with fixed conformations. By manipulating the bicyclic framework, chemists can access piperidine-containing molecules with specific spatial arrangements of substituents, which is crucial for optimizing interactions with biological targets.
A notable example is the synthesis of (1R,5S,6r)-6-aryl-3-azabicyclo-[3.1.1]heptan-6-ol derivatives, which have shown high affinity as P2Y14 receptor antagonists. nih.gov The synthesis of these compounds involves the addition of a Grignard reagent to a ketone precursor, demonstrating a practical method for introducing diversity at the 6-position of the scaffold. nih.gov The resulting conformationally restricted piperidine analogs have demonstrated in vivo efficacy in models of asthma and neuropathic pain. nih.gov
Development of New Synthetic Methodologies (e.g., Catalytic Applications)
The unique reactivity of the strained bicyclo[3.1.1]heptane system has spurred the development of new synthetic methodologies. Catalytic approaches are particularly attractive for their efficiency and potential for asymmetric synthesis.
For example, catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides have been developed to afford 2- and 3-azabicyclo[3.1.1]heptenes. acs.org These reactions, utilizing titanium(III) or scandium catalysts, provide divergent access to different isomers of the azabicyclo[3.1.1]heptene scaffold. acs.org The resulting products can be further transformed into saturated 6-azabicyclo[3.1.1]heptane derivatives, showcasing the utility of these catalytic methods in building this important structural motif. acs.org
Furthermore, photocatalytic Minisci-like reactions have been employed to introduce heterocycles at the bridgehead position of aza-bicyclo[3.1.1]heptanes. nih.gov This mild, late-stage functionalization strategy expands the accessible chemical space of these scaffolds and is highly relevant for medicinal chemistry applications. nih.gov
Strategies for "Escape from Flatland" using Azabicyclo[3.1.1]heptanes
The concept of "escape from flatland" in medicinal chemistry advocates for the use of three-dimensional (3D) scaffolds to improve the properties of drug candidates. acs.org Planar, aromatic rings have been historically prevalent in drug discovery, but their overuse can lead to unfavorable physicochemical properties. uvic.ca Saturated, rigid bicyclic systems like 6-azabicyclo[3.1.1]heptanes are ideal candidates for replacing these flat aromatic moieties.
The replacement of a meta-substituted benzene ring with a bicyclo[3.1.1]heptane (BCHep) core has been shown to improve metabolic stability and lipophilicity. nih.gov The incorporation of a nitrogen atom to form an aza-BCHep provides a bioisostere for pyridine, a common heterocycle in pharmaceuticals. acs.orgnih.gov The rigid nature of the azabicyclo[3.1.1]heptane scaffold pre-organizes substituents in a defined 3D space, which can enhance binding affinity to biological targets.
Advanced Spectroscopic and Structural Characterization Methods for 6 Aza Bicyclo 3.1.1 Heptan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 6-Aza-bicyclo[3.1.1]heptan-3-ol. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy of related bicyclic systems, protons on the bicyclic framework typically appear in the range of δ 1.5–3.0 ppm. The chemical shift of the proton attached to the carbon bearing the hydroxyl group is particularly informative and can be found in the δ 4.2–5.0 ppm region. The coupling patterns (splitting) of these signals provide valuable information about the relative orientation of adjacent protons, aiding in the assignment of the endo or exo configuration of the hydroxyl group.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbon atoms of the bicyclic core resonate at distinct frequencies, and the carbon attached to the hydroxyl group shows a characteristic downfield shift. For instance, in a similar bicyclic compound, 1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-ol, the carbon bearing the hydroxyl group appears at δ 75.98 ppm. rsc.org
Table 1: Representative NMR Data for Related Bicyclic Alcohols
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 1.5 - 3.0 | Protons on the bicyclic ring system |
| ¹H | 4.2 - 5.0 | Proton on the carbon with the hydroxyl group |
| ¹³C | 75.0 - 76.0 | Carbon atom attached to the hydroxyl group |
Note: The exact chemical shifts for this compound may vary depending on the solvent and specific stereoisomer.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the molecular formula by providing a highly accurate mass measurement. For the related compound 3-azabicyclo[3.1.1]heptan-6-ol, a molecular ion at an m/z of 113.158 has been observed, corresponding to the molecular formula C₆H₁₁NO. The fragmentation pattern observed in the mass spectrum can also offer structural clues, revealing stable fragments that are characteristic of the bicyclic ring system.
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu These values can be compared with experimental data to further confirm the identity of the compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for this compound in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For instance, in a study of a trifluoromethylated monoterpene amino alcohol with a similar bicyclic core, X-ray diffraction analysis was used to confirm the structure and revealed that the compound crystallized in a chiral space group. mdpi.com
The crystal structure can also reveal intermolecular interactions, such as hydrogen bonding. In related azabicyclic compounds, the endo or exo orientation of the hydroxyl group has been shown to influence intramolecular hydrogen bonding with the nitrogen atom, which in turn affects the compound's physical properties.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine would typically appear in a similar region, often as a sharper peak. C-H stretching vibrations of the aliphatic bicyclic framework are expected in the 2850-3000 cm⁻¹ range. The C-N and C-O stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Chiral Chromatography
Due to the presence of stereocenters, this compound can exist as different stereoisomers. Chiral chromatography is an essential technique for the separation and analysis of these enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.
For example, chiral High-Performance Liquid Chromatography (HPLC) with a column such as Chiralpak AD-H can be used to ensure high enantiomeric excess (>99%) of the desired isomer. The choice of the mobile phase and the specific chiral stationary phase is critical for achieving optimal separation. This technique is vital in drug discovery and development, where the biological activity of a compound is often stereospecific.
Future Research Directions and Perspectives on 6 Aza Bicyclo 3.1.1 Heptan 3 Ol
Exploration of Novel Synthetic Routes
The development of efficient and scalable synthetic routes to 6-Aza-bicyclo[3.1.1]heptan-3-ol and its analogs is a cornerstone for its broader application. While several methods exist, future research is likely to focus on more sustainable and atom-economical approaches.
One promising avenue is the application of photochemical methods. For instance, a photoinduced [3σ + 2σ] cycloaddition using bicyclo[1.1.0]butanes and cyclopropylamines has been reported for the synthesis of trisubstituted bicyclo[3.1.1]heptanes. researchgate.net This strategy, which proceeds under mild conditions, could be adapted for the synthesis of this compound derivatives. researchgate.net Another photochemical approach involves a formal [4 + 2]-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes, which offers a novel pathway to the bicyclo[3.1.1]heptane skeleton. acs.org
Furthermore, the development of catalytic enantioselective methods will be crucial for accessing specific stereoisomers, which are often critical for biological activity. Biocatalytic processes, such as the enantioselective hydrolysis of β-lactams using enzymes, have shown promise for related azabicyclic systems and could be explored for the synthesis of chiral this compound.
Development of New Derivatization Strategies
The functionalization of the 6-Aza-bicyclo[3.1.1]heptane core is key to unlocking its full potential in drug discovery and materials science. Future efforts will likely concentrate on developing selective and versatile derivatization techniques.
The hydroxyl group at the C3 position and the nitrogen at the 6-position are primary handles for modification. For instance, nucleophilic fluorination of the corresponding alcohol or ketone can introduce fluorine atoms, which can significantly alter the compound's physicochemical properties. researchgate.net Deoxofluorination using agents like morpholinosulfur trifluoride (Morph-DAST) has been successfully employed to yield N-Boc protected fluoro-derivatives. researchgate.net
Beyond simple functional group interconversions, the development of C-H functionalization strategies for the bicyclic core would be a significant advancement. This would allow for the direct introduction of various substituents at positions that are otherwise difficult to access, providing rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies.
Mechanistic Insights and Theoretical Predictions
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and designing new ones. Theoretical predictions, using computational tools like density functional theory (DFT), can provide valuable insights into reaction pathways and transition states.
For example, in photochemical reactions, understanding the nature of the excited states and the diradical intermediates is crucial for predicting and controlling the stereochemical outcome. acs.org Mechanistic studies have revealed that some reactions, like the formation of 6‐azabicyclo[3.2.1]octan‐3‐one, are oxygen-dependent, proceeding through an oxidized flavin intermediate that facilitates an intramolecular aza-Michael addition. researchgate.net Similar detailed mechanistic investigations for the synthesis of this compound would be highly beneficial.
Furthermore, computational analysis of the conformational landscape of different derivatives can aid in the design of molecules with specific spatial arrangements of functional groups, which is critical for their interaction with biological targets. researchgate.net
Expanding the Scope of Applications in Organic Synthesis
The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecular architectures. Future research will likely see its application in the synthesis of a wider range of natural products and biologically active molecules.
Its role as a conformationally restricted piperidine (B6355638) isostere is particularly noteworthy. researchgate.netnih.gov This allows for its incorporation into known drug scaffolds to improve their pharmacological profiles, such as metabolic stability and binding affinity. The development of scalable syntheses of key intermediates, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, will facilitate these applications. nih.gov
Moreover, the rigid bicyclic framework can serve as a scaffold for the precise spatial arrangement of catalytic groups, opening up possibilities for its use in asymmetric catalysis. The development of chiral derivatives of this compound could lead to novel ligands for a variety of metal-catalyzed transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
